(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide
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Overview
Description
(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide is a chiral oxazolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine and a suitable carboxylic acid derivative.
Formation of Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction, often involving the use of a base and a dehydrating agent.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a coupling reagent.
Industrial Production Methods: In an industrial setting, the production of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
Scientific Research Applications
(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and its role in drug design.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
®-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide: The enantiomer of the compound, with different stereochemistry.
N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness:
Chirality: The (S)-enantiomer exhibits unique stereochemical properties that can influence its biological activity and reactivity.
Functional Groups: The presence of the carboxamide group and the oxazolidine ring imparts distinct chemical and physical properties.
Properties
CAS No. |
922717-00-8 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(4S)-N-methyl-2-oxo-3-prop-2-ynyl-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-3-4-10-6(7(11)9-2)5-13-8(10)12/h1,6H,4-5H2,2H3,(H,9,11)/t6-/m0/s1 |
InChI Key |
RTUDTKMNRMBDBQ-LURJTMIESA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1COC(=O)N1CC#C |
Canonical SMILES |
CNC(=O)C1COC(=O)N1CC#C |
Origin of Product |
United States |
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